- A Commercially Available and User-Friendly Catalyst for Hydroamination Reactions under Technical ConditionsEuropean Journal of Organic Chemistry, 2019, 2019(29), 4725-4730,
Cas no 948-65-2 (2-phenyl-1H-indole)

2-phenyl-1H-indole structure
Nome do Produto:2-phenyl-1H-indole
2-phenyl-1H-indole Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Phenyl-1H-indole
- 2-PHENYL INDOLE
- PHENYLINDOL, ALPHA-(RG)
- 2-phenyl-1h-indol
- 2-phenyl-indol
- 2-phenyl-indole
- 2-pPhenyl-1H-indole
- A-PHENYLINDOL
- a-Phenylindole
- Indole,2-phenyl
- Stabilizer I
- NSC 15776
- alpha-Phenylindole
- 2-Phenylindole
- 1H-Indole, 2-phenyl-
- Indole, 2-phenyl-
- Phenylindole
- .alpha.-Phenylindole
- MQD44HV3P1
- MLS002638448
- KLLLJCACIRKBDT-UHFFFAOYSA-N
- SMR000526281
- phenyl-indole
- 2-phenylindol
- PubChem7508
- TimTec1_005424
- MLS000701322
- KSC147K6H
- BDBM7391
- 2-Phenyl-1H-indole (ACI)
- Indole, 2-phenyl- (6CI, 8CI)
- α-Phenylindole
- 2-Phenylindole,99%
- 948-65-2
- SR-01000393950-1
- Z56174838
- DTXCID3048940
- BBL007843
- 2phenylindole
- P0188
- CHEMBL75756
- BRD-K85555482-001-01-1
- EINECS 213-436-3
- DB-015965
- EN300-16558
- P-4160
- Q27194433
- CCG-15334
- AE-641/30188041
- HMS2233J19
- SY032900
- UNII-MQD44HV3P1
- DTXSID8061343
- 1H-Indole, 2-phenyl
- SCHEMBL341378
- 2-Phenylindole, technical grade, 95%
- STK072610
- HMS3371N07
- AB00876244-08
- MFCD00005608
- SCHEMBL3835030
- SR-01000393950
- CG-0506
- BRN 0132356
- Indole, 2phenyl
- CS-W010681
- NS00019928
- CHEBI:113541
- F0920-0084
- N-[2-(2,6-dicyano-4-methyl-phenyl)azo-5-(dipropylamino)phenyl]methanesulfonamide
- NSC15776
- 5-20-08-00232 (Beilstein Handbook Reference)
- HMS1549G12
- EU-0034026
- NSC-15776
- 2Phenyl1Hindole
- VU0085923-2
- AC-23376
- alphaPhenylindole
- F1918-0028
- AKOS000120325
- BRD-K85555482-001-04-5
- 2-phenyl-1H-indole
-
- MDL: MFCD00005608
- Inchi: 1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H
- Chave InChI: KLLLJCACIRKBDT-UHFFFAOYSA-N
- SMILES: C1C=CC(C2NC3C(=CC=CC=3)C=2)=CC=1
- BRN: 0132356
Propriedades Computadas
- Massa Exacta: 193.08900
- Massa monoisotópica: 193.089
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 0
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 1
- Complexidade: 207
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: nothing
- Carga de Superfície: 0
- Superfície polar topológica: 15.8
- XLogP3: 3.8
Propriedades Experimentais
- Cor/Forma: Yellow or sauce red foliar crystals
- Densidade: 1.1061 (rough estimate)
- Ponto de Fusão: 188.0 to 193.0 deg-C
- Ponto de ebulição: 250 °C/10 mmHg(lit.)
- Ponto de Flash: 250°C/10mm
- Índice de Refracção: 1.5850 (estimate)
- PSA: 15.79000
- LogP: 3.83490
- Solubilidade: Soluble in ether, benzene, acetic acid, chloroform and hot carbon disulfide, slightly soluble in hot water. It can sublime and volatilize slightly with water vapor. Gradually green in the air, like indole smell.
2-phenyl-1H-indole Informações de segurança
-
Símbolo:
- Palavra de Sinal:Danger
- Declaração de perigo: H315,H318,H335,H413
- Declaração de Advertência: P261,P280,P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 37/38-41
- Instrução de Segurança: S26-S39
- RTECS:NM1272500
-
Identificação dos materiais perigosos:
- TSCA:Yes
- Condição de armazenamento:Store at room temperature
- Frases de Risco:R37/38; R41
2-phenyl-1H-indole Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-phenyl-1H-indole Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16558-2.5g |
2-phenyl-1H-indole |
948-65-2 | 97% | 2.5g |
$27.0 | 2023-04-28 | |
Life Chemicals | F0920-0084-10g |
2-phenyl-1H-indole |
948-65-2 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
OTAVAchemicals | 7116990189-250MG |
2-phenyl-1H-indole |
948-65-2 | 90% | 250MG |
$115 | 2023-06-25 | |
Fluorochem | 221612-25g |
2-Phenyl-1H-indole |
948-65-2 | 95% | 25g |
£10.00 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P59640-100g |
2-Phenyl-1H-indole |
948-65-2 | 100g |
¥116.0 | 2021-09-08 | ||
TRC | P399405-5g |
2-Phenyl-1H-indole |
948-65-2 | 5g |
$ 65.00 | 2022-06-03 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-100g |
2-phenyl-1H-indole |
948-65-2 | 99% | 100g |
¥118.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-2.5kg |
2-phenyl-1H-indole |
948-65-2 | 99% | 2.5kg |
¥1441.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P111467-250g |
2-phenyl-1H-indole |
948-65-2 | 99% | 250g |
¥228.90 | 2023-09-01 | |
Life Chemicals | F1918-0028-15mg |
2-phenyl-1H-indole |
948-65-2 | 90%+ | 15mg |
$89.0 | 2023-07-28 |
2-phenyl-1H-indole Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Acetonitrile ; 2.5 h, 80 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Palladium , Copper Solvents: Dimethylformamide , Water ; 3 h, 100 °C; 100 °C → rt
Referência
- New hetero-bimetallic Pd-Cu catalysts for the one-pot indole synthesis via the Sonogashira reactionJournal of Molecular Catalysis A: Chemical, 2004, 212(1-2), 43-52,
Synthetic Routes 3
Condições de reacção
1.1 Catalysts: Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , 1808207-42-2 Solvents: Benzene-d6 ; 1 h, rt
Referência
- Diverse reactivity of a tricoordinate organoboron L2PhB: (L = oxazol-2-ylidene) towards alkali metal, group 9 metal, and coinage metal precursorsChemical Science, 2015, 6(5), 2893-2902,
Synthetic Routes 4
Condições de reacção
1.1 Catalysts: 2330762-84-8 Solvents: Toluene ; 24 h, 100 °C
Referência
- A Reusable MOF-Supported Single-Site Zinc(II) Catalyst for Efficient Intramolecular Hydroamination of o-AlkynylanilinesAngewandte Chemie, 2019, 58(23), 7687-7691,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Ammonia Catalysts: Cuprous iodide , Bis(benzonitrile)dichloropalladium , Tri-tert-butylphosphonium tetrafluoroborate Solvents: Tetrahydrofuran , Water ; 17 h, rt
1.2 Reagents: Hydrochloric acid , Chloroauric acid Solvents: Water ; 24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; basified, rt
1.2 Reagents: Hydrochloric acid , Chloroauric acid Solvents: Water ; 24 h, acidified, rt
1.3 Reagents: Sodium carbonate Solvents: Water ; basified, rt
Referência
- Effect of the use of bulky alkylphosphines in the Sonogashira coupling with aqueous ammoniaHeterocycles, 2008, 76(1), 819-826,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Carbon monoxide Catalysts: Cobalt, compd. with rhodium (2:2) Solvents: Toluene ; 5 h, 1 atm, 100 °C
Referência
- Heterobimetallic Cobalt/Rhodium Nanoparticle-Catalyzed Carbonylative Cycloaddition of 2-Alkynylanilines to OxindolesOrganic Letters, 2008, 10(21), 4719-4721,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, reflux
Referência
- Synthesis of new fused and substituted benzo and pyrido carbazoles via C-2 (het)arylindolesTetrahedron, 2008, 64(49), 11012-11019,
Synthetic Routes 8
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Carbon monoxide Catalysts: Rhodium(1+), dicarbonyl(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)-, (SP… Solvents: Tetrahydrofuran ; 20 h, 100 psi, 100 °C
Referência
- Ionic Diamine Rhodium Complex Catalyzed Reductive N-Heterocyclization of 2-NitrovinylarenesJournal of Organic Chemistry, 2011, 76(11), 4715-4720,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ; 110 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referência
- Highly efficient synthesis of a novel indolo [2,1-a] isoquinoline derivative via C-H activation strategyHuaxue Yu Shengwu Gongcheng, 2015, 32(9), 19-22,
Synthetic Routes 11
Condições de reacção
1.1 Catalysts: 1786399-20-9 Solvents: Acetic acid ; 5 min, 298 K
1.2 24 h, 298 K
1.2 24 h, 298 K
Referência
- Benzoato and Thiobenzoato Ligands in the Synthesis of Dinuclear Palladium(III) and -(II) Compounds: Stability and Catalytic ApplicationsEuropean Journal of Inorganic Chemistry, 2015, 2015(17), 2822-2832,
Synthetic Routes 12
Condições de reacção
1.1 Catalysts: Stereoisomer of bis[μ-[1,3-bis(2-methylphenyl)-1-triazenato-κN1:κN3]]bis[μ-[2-(d… Solvents: Acetic acid ; 5 min, 298 K
1.2 Solvents: Dichloromethane ; 24 h, 298 K
1.2 Solvents: Dichloromethane ; 24 h, 298 K
Referência
- Triazenides as Suitable Ligands in the Synthesis of Palladium Compounds in Three Different Oxidation States: I, II, and IIIOrganometallics, 2014, 33(19), 5378-5391,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine , 2130844-30-1 Solvents: Toluene ; 16 h, reflux
Referência
- Immobilization of copper complexes with (1,10-phenanthrolinyl)phosphonates on titania supports for sustainable catalysisJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(24), 12216-12235,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Sodium ethoxide Solvents: Dimethyl sulfoxide ; 2 h, 110 °C; 110 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referência
- Rhodium-catalyzed regioselective direct C-H arylation of indoles with aryl boronic acidsTetrahedron Letters, 2015, 56(24), 3754-3757,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluorideJournal of the Chemical Society, 1999, (4), 529-534,
Synthetic Routes 16
Condições de reacção
1.1 Catalysts: 2,9-Dimethyl-1,10-phenanthroline , Palladium diacetate Solvents: 1,2-Dichloroethane ; 24 h, 80 °C
Referência
- Ligand-controlled regiodivergent direct arylation of indoles via oxidative boron Heck reactionOrganic Chemistry Frontiers, 2022, 9(21), 5906-5911,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Sodium acetate , Cuprous iodide Catalysts: Iron oxide (Fe3O4) , Palladium Solvents: Dimethylacetamide ; 6 h, 166 °C
Referência
- Efficient Synthesis of Indole Derivatives via Tandem Cyclization Catalyzed by Magnetically Recoverable Palladium/Magnetite (Pd-Fe3O4) NanocrystalsAsian Journal of Organic Chemistry, 2016, 5(4), 470-476,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Pyridine Solvents: 1,2-Dichloroethane
1.2 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
1.2 Reagents: Triethylamine , Cuprous iodide Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
1.4 Solvents: Ethyl acetate
Referência
- Facile Solid-Phase Construction of Indole Derivatives Based on a Traceless, Activating Sulfonyl LinkerOrganic Letters, 2000, 2(1), 89-92,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 1 h, 90 °C
Referência
- A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized IndolesJournal of Organic Chemistry, 2008, 73(2), 538-549,
Synthetic Routes 20
Condições de reacção
1.1 Catalysts: Palladium Solvents: Diglyme ; 20 h, 180 °C
Referência
- Iridium catalyzed synthesis of tetrahydro-1H-Indoles by dehydrogenative condensationInorganics, 2019, 7(8),,
2-phenyl-1H-indole Raw materials
- 2-Bromoacetophenone
- 2,2,2-trifluoro-N-(2-iodophenyl)acetamide
- 1H-Indole, 4,5,6,7-tetrahydro-2-phenyl-
- 1-nitro-2-(2-phenylethenyl)benzene
- 1H-Indole, 2-phenyl-1-(2-pyrimidinyl)-
- Phenylboronic acid
- 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-
- Phosphate(1-),hexafluoro-
- 2-Bromoindole
- Benzenamine,N-(1,1-dimethylethyl)-
- Indole
- 2-Iodoaniline
- 2,2,2-trifluoro-N-[2-(2-phenylethynyl)phenyl]acetamide
- Carbamic acid, [4-cyano-2-(phenylethynyl)phenyl]-, ethyl ester (9CI)
- 2-(2-Phenylethynyl)aniline
- Iodonium, diphenyl-
2-phenyl-1H-indole Preparation Products
2-phenyl-1H-indole Literatura Relacionada
-
Nripendra Nath Biswas,Samuel K. Kutty,Nicolas Barraud,George M. Iskander,Renate Griffith,Scott A. Rice,Mark Willcox,David StC. Black,Naresh Kumar Org. Biomol. Chem. 2015 13 925
-
Yumeng Yuan,Xiemin Guo,Xiaofeng Zhang,Buhong Li,Qiufeng Huang Org. Chem. Front. 2020 7 3146
-
Alexander V. Aksenov,Dmitrii A. Aksenov,Nicolai A. Aksenov,Anton A. Skomorokhov,Elena V. Aleksandrova,Michael Rubin RSC Adv. 2021 11 1783
-
4. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitorsXufen Yu,Eun-Jung Park,Tamara P. Kondratyuk,John M. Pezzuto,Dianqing Sun Org. Biomol. Chem. 2012 10 8835
-
Henrik Johansson,Tanja B?gel?v J?rgensen,David E. Gloriam,Hans Br?uner-Osborne,Daniel Sejer Pedersen RSC Adv. 2013 3 945
948-65-2 (2-phenyl-1H-indole) Produtos relacionados
- 21470-37-1(2-Biphenyl-4-yl-1H-indole)
- 612-96-4(2-Phenylquinoline)
- 23746-81-8(2-(2-Naphthyl)indole)
- 27356-46-3(6-Methyl-2-phenylquinoline)
- 4789-76-8(4-Methyl-2-phenylquinoline)
- 66354-87-8(1H-Indole,6-methyl-2-phenyl-)
- 2720-93-6(Phenanthridine,6-phenyl-)
- 13228-36-9(5-Methyl-2-phenylindole)
- 27356-39-4(7-Methyl-2-phenylquinoline)
- 2172631-90-0(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamido-2-methylbut-2-enoic acid)
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:948-65-2)2-Phenylindole

Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
Suzhou Senfeida Chemical Co., Ltd
(CAS:948-65-2)2-Phenylindole

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito